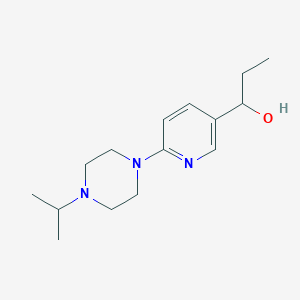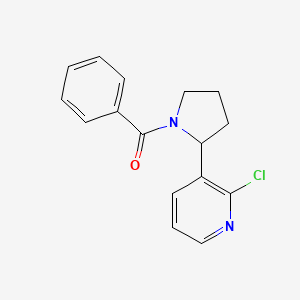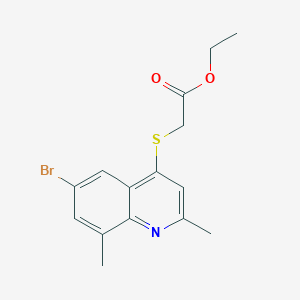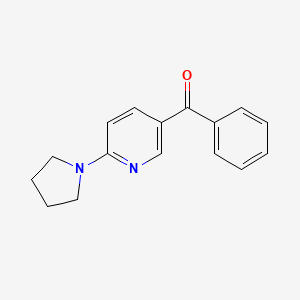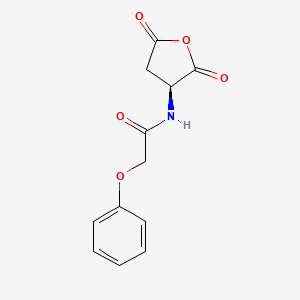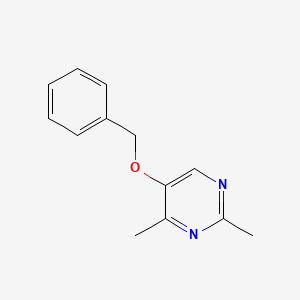
5-(Benzyloxy)-2,4-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzyloxy)-2,4-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2,4-dimethylpyrimidine typically involves the reaction of 2,4-dimethylpyrimidine with benzyl alcohol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to improve reaction rates and selectivity. The use of microwave-assisted synthesis is also explored to reduce reaction times and energy consumption .
化学反应分析
Types of Reactions: 5-(Benzyloxy)-2,4-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form this compound alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation products include benzaldehyde derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the nucleophile used .
科学研究应用
5-(Benzyloxy)-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
作用机制
The mechanism of action of 5-(Benzyloxy)-2,4-dimethylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
相似化合物的比较
5-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antioxidant and antimicrobial activities.
1-(5-(4-(Benzyloxy)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Exhibits antiviral properties.
1-Benzyloxy-5-phenyltetrazole: Active against prostate cancer cells.
Uniqueness: 5-(Benzyloxy)-2,4-dimethylpyrimidine stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C13H14N2O/c1-10-13(8-14-11(2)15-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI 键 |
XQPBFFFBZOCELN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1OCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



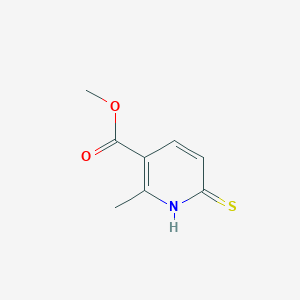
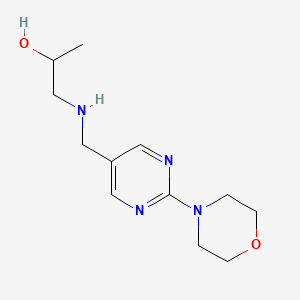
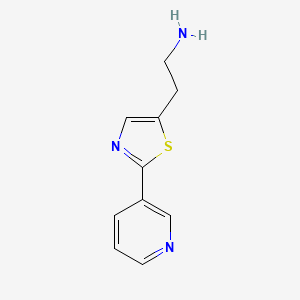
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
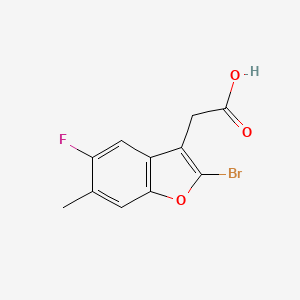
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
